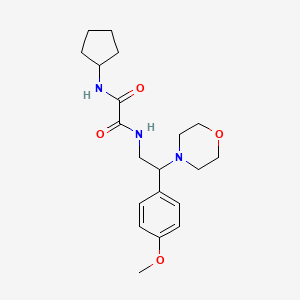

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopentyl group, a methoxyphenyl group, and a morpholinoethyl group, all connected through an oxalamide linkage.

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-26-17-8-6-15(7-9-17)18(23-10-12-27-13-11-23)14-21-19(24)20(25)22-16-4-2-3-5-16/h6-9,16,18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGCZXQBDFGYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with the appropriate amine to form the oxalamide linkage.

Introduction of the cyclopentyl group: This step involves the alkylation of the oxalamide with cyclopentyl bromide under basic conditions.

Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced using a suitable nucleophile.

Incorporation of the morpholinoethyl group: This final step involves the reaction of the intermediate compound with morpholine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

- N1-cyclopentyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration, comprising a cyclopentyl moiety, a morpholinoethyl group, and a methoxyphenyl group linked through an oxalamide bond. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure

- IUPAC Name : N'-cyclopentyl-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide

- Molecular Formula : C20H29N3O4

- CAS Number : 941871-44-9

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of the Oxalamide Core : Reacting oxalyl chloride with an appropriate amine.

- Cyclopentyl Group Introduction : Alkylation using cyclopentyl bromide.

- Methoxyphenyl Attachment : Nucleophilic aromatic substitution to introduce the methoxyphenyl group.

- Morpholinoethyl Incorporation : Final reaction with morpholine to yield the desired compound.

The optimization of these synthetic routes can enhance yield and purity, making the compound suitable for further biological evaluation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Research has indicated that compounds with similar structural motifs exhibit diverse pharmacological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Potential effectiveness against various microbial strains has been noted.

- Neuroprotective Effects : Certain analogs have demonstrated protective effects on neuronal cells, suggesting potential in treating neurodegenerative diseases.

Case Studies and Research Findings

- Antitumor Activity : A study investigating similar oxalamide derivatives reported significant cytotoxic effects against human cancer cell lines, suggesting that modifications in the side chains can enhance biological potency .

- Neuroprotective Studies : Research focused on compounds with morpholinoethyl groups has revealed neuroprotective effects in animal models of neurodegeneration, indicating that this structural feature may be beneficial for CNS-targeted therapies .

- Antimicrobial Testing : Preliminary tests have shown that compounds containing the methoxyphenyl group possess antimicrobial properties against Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Significant cytotoxicity against cancer cells | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Neuroprotective | Protective effects in neurodegenerative models |

Q & A

Q. What are the standard synthetic routes for N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with intermediate preparation (e.g., cyclopentylamine and morpholinoethyl precursors). Key steps include amide coupling under Schotten-Baumann conditions or carbodiimide-mediated coupling. To optimize yields:

- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis .

- Adjust reaction temperatures (e.g., 0–5°C for coupling steps to minimize side reactions) .

- Employ catalysts like HOBt or DMAP to enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent integration (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methoxyphenyl at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C23H30N3O4) .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases) to determine IC50 values. Include positive controls like staurosporine for kinase activity .

- Cytotoxicity Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can researchers address contradictory IC50 values reported in different enzyme inhibition studies?

- Methodological Answer :

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorometric activity assays) .

- Standardize Conditions : Control ATP concentrations in kinase assays or pH in protease studies to reduce variability .

- Replicate with Isozyme Panels : Test against related enzymes (e.g., PI3K isoforms) to confirm selectivity .

Q. What computational strategies are suitable for establishing structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., docking the morpholinoethyl group into hydrophobic pockets) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability .

- QSAR Modeling : Apply CoMFA or CoMSIA to correlate substituent electronegativity (e.g., methoxy vs. fluoro groups) with bioactivity .

Q. What strategies improve aqueous solubility without compromising target binding affinity?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol (PEG) chains to the cyclopentyl group via ester linkages .

- Salt Formation : Convert tertiary amines to hydrochloride salts (e.g., morpholinoethyl protonation at pH < 4) .

- Prodrug Design : Mask amide groups with cleavable moieties (e.g., acetylated precursors hydrolyzed in vivo) .

Q. How can researchers resolve discrepancies in metabolic stability data across preclinical models?

- Methodological Answer :

- Cross-Species Hepatocyte Studies : Compare metabolism in human vs. rodent hepatocytes using LC-MS to identify species-specific CYP450 interactions .

- Stability Screening : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess pH-dependent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.